molecular formula C13H13ClF3N3O B2580268 1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 2396580-18-8

1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2580268
CAS No.: 2396580-18-8
M. Wt: 319.71
InChI Key: WNEBPQIFDFOBOP-UHFFFAOYSA-N
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Description

1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound that features a trifluoromethyl group, a chlorinated pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O/c1-2-11(21)20-7-5-19(6-8-20)10-4-3-9(12(14)18-10)13(15,16)17/h2-4H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEBPQIFDFOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC(=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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